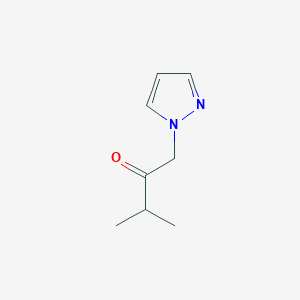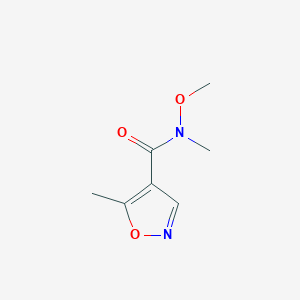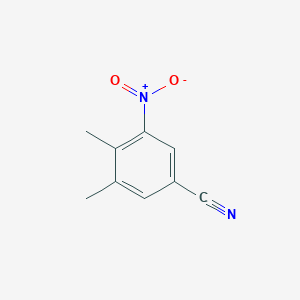![molecular formula C7H17NO3 B1457304 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol CAS No. 1339694-60-8](/img/structure/B1457304.png)
3-[(2,2-Dimethoxyethyl)amino]propan-1-ol
Descripción general
Descripción
“3-[(2,2-Dimethoxyethyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1339694-60-8 . It has a molecular weight of 163.22 and its IUPAC name is 3-[(2,2-dimethoxyethyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for “3-[(2,2-Dimethoxyethyl)amino]propan-1-ol” is 1S/C7H17NO3/c1-10-7(11-2)6-8-4-3-5-9/h7-9H,3-6H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“3-[(2,2-Dimethoxyethyl)amino]propan-1-ol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-adrenoceptor Blocking Agents
Research into beta-adrenoceptor blocking agents has identified a series of compounds with significant cardioselectivity, a key factor in the development of safer cardiac medications. Studies have synthesized and analyzed compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating substantial cardioselectivity in comparisons with known beta-blockers. These findings underscore the importance of structural variations in enhancing the affinity for beta-1 adrenoceptors, potentially guiding the design of new therapeutic agents with minimized side effects on pulmonary function (Rzeszotarski et al., 1979).
Conformational Analysis of Amino Alcohol Derivatives
Structural and conformational studies on amino alcohol derivatives, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, have provided insights into their chemical behavior and potential applications. Through X-ray diffraction analysis and the generation of fingerprint plots from Hirshfeld surfaces, researchers have detailed the conformations and hydrogen bonding patterns of these compounds, contributing to a deeper understanding of their chemical properties and interactions. This research highlights the versatility of amino alcohols in synthesizing structurally diverse and potentially biologically active molecules (Nitek et al., 2020).
Schiff Base Derivatives and Their Applications
The synthesis and characterization of Schiff base derivatives, such as 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, have been explored for their structural and spectroscopic properties. These studies not only elucidate the equilibrium structure and electronic properties of such derivatives but also pave the way for their application in various fields, including catalysis and materials science. The research demonstrates how modifications at the molecular level can significantly affect the properties and applications of Schiff bases (Khalid et al., 2018).
Inhibitive Performance on Metal Corrosion
The synthesis of tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, has been investigated for their application in corrosion inhibition. These compounds have shown promise in protecting metal surfaces from corrosion, highlighting the potential for their use in industrial applications where metal preservation is crucial. The research into these amines not only expands the understanding of corrosion inhibition mechanisms but also identifies new, effective inhibitors for practical use (Gao et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(2,2-dimethoxyethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-10-7(11-2)6-8-4-3-5-9/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFXPYQSWUBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)


![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)





